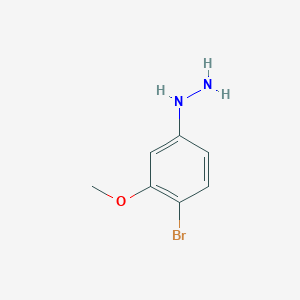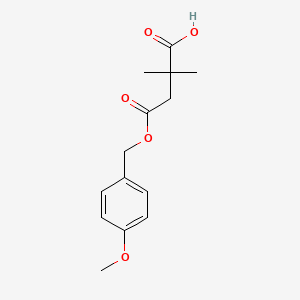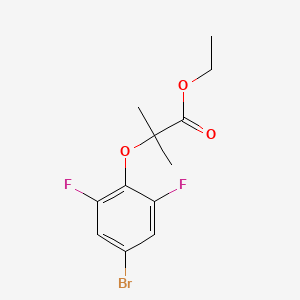
Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, involved the reaction of 2,6-difluoroaniline to form 1,3-difluoro-2-nitrosobenzene .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. The aforementioned ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, crystallizes in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .Applications De Recherche Scientifique
Potential Bioactivity
Research indicates the potential bioactivity of derivatives of ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate. The compound ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, synthesized from a reaction involving ethyl 2-bromo-2-methylpropionate, exhibits analgesic and antidyslipidemic properties and crystallizes in a monoclinic space group, suggesting specific molecular interactions (Navarrete-Vázquez et al., 2011).
Electrochemical Studies
The compound is also a subject of electrochemical studies, particularly in its reduction processes. For example, the electrochemical reduction of ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate at glassy carbon electrodes in specific solvents is studied, showcasing the complex mechanisms involved in the reduction of the carbon–bromine bond and the subsequent formation of various molecular structures (Esteves et al., 2003).
Visible-Light-Driven Reactions
The compound is used in visible-light-driven reactions, such as the direct 2,2-difluoroacetylation of alkenes and alkynes, under specific conditions using catalysts and solvents. This process is crucial for generating diverse 2,2-difluoroalkanoates and 2,2-difluoroalkenoates (Furukawa et al., 2020).
Reactions with Cyclic Ethers and Acetals
Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate participates in reactions with cyclic ethers and acetals, indicating its role in the formation of molecular adducts under free radical conditions, shedding light on the behavior of α-alkoxy radicals in such reactions (Bumgardner & Burgess, 2000).
Propriétés
IUPAC Name |
ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF2O3/c1-4-17-11(16)12(2,3)18-10-8(14)5-7(13)6-9(10)15/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVIWTRUHULZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



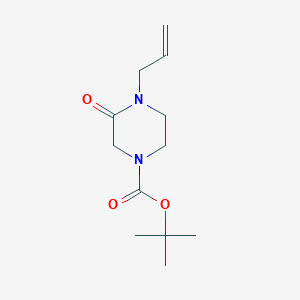
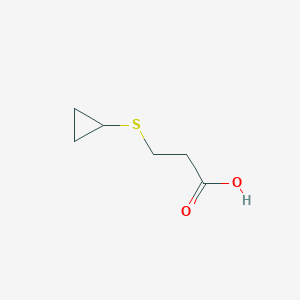
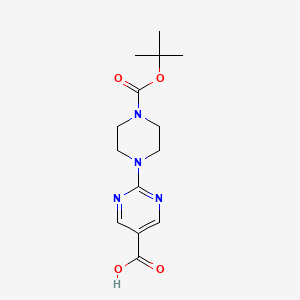
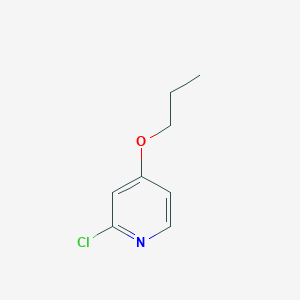
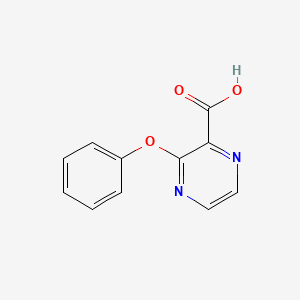
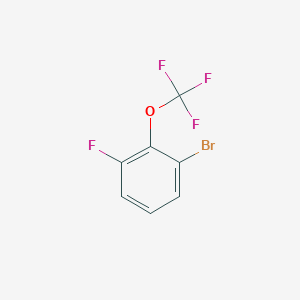
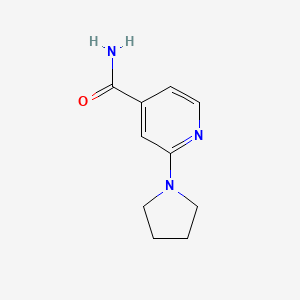
![4-Bromo-5-nitrobenzo[d]thiazole](/img/structure/B1396661.png)
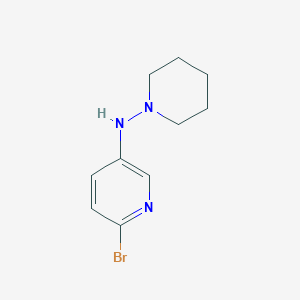
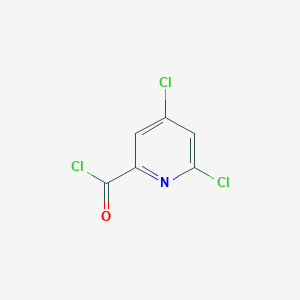
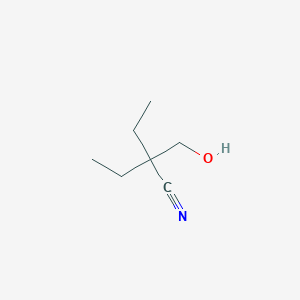
![1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone](/img/structure/B1396667.png)
